molecular formula C15H21N3O4 B13853064 Tert-butyl 4-(4-formylpyrimidin-2-yl)oxypiperidine-1-carboxylate

Tert-butyl 4-(4-formylpyrimidin-2-yl)oxypiperidine-1-carboxylate

Cat. No.: B13853064
M. Wt: 307.34 g/mol
InChI Key: ZWZQFIFQTWNNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-formylpyrimidin-2-yl)oxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a formylpyrimidine moiety, and an oxypiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-formylpyrimidin-2-yl)oxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with formylpyrimidine compounds under specific conditions. One common method involves the use of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents such as methylene chloride and reagents like sodium borohydride for reduction reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-formylpyrimidin-2-yl)oxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methylene chloride, tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl 4-(4-formylpyrimidin-2-yl)oxypiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-formylpyrimidin-2-yl)oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The formylpyrimidine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s ability to bind to its targets . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-formylpyrimidin-2-yl)oxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the formylpyrimidine moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

tert-butyl 4-(4-formylpyrimidin-2-yl)oxypiperidine-1-carboxylate

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(20)18-8-5-12(6-9-18)21-13-16-7-4-11(10-19)17-13/h4,7,10,12H,5-6,8-9H2,1-3H3

InChI Key

ZWZQFIFQTWNNCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC(=N2)C=O

Origin of Product

United States

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